Linear Polymer Architecture Enabled by Monomethylation vs. Cystamine‑Derived Branching
Reaction of cystamine (primary amines) with diglycidyl ethers produces branched or crosslinked polymers with poor water solubility, whereas N,N′-dimethylcystamine (DMC), with its secondary amines, yields exclusively linear, water-soluble poly(amino ether)s [1]. The linear architecture is a prerequisite for reproducible polyplex formation and in vivo applicability.
| Evidence Dimension | Polymer topology and water solubility |
|---|---|
| Target Compound Data | Linear, water-soluble polymers (no gelation observed) |
| Comparator Or Baseline | Cystamine – branched/crosslinked, poorly water‑soluble |
| Quantified Difference | Qualitative: soluble linear polymers vs. insoluble branched gels |
| Conditions | Polyaddition of diamines with diglycidyl ethers in THF/Et3N; dialysis purification |
Why This Matters
Only linear, water‑soluble polymers can form colloidal polyplexes with DNA; branched products are unsuitable for pharmaceutical development.
- [1] Si, G.; Elzes, M. R.; Engbersen, J. F. J.; Paulusse, J. M. J. Modular Synthesis of Bioreducible Gene Vectors through Polyaddition of N,N′-Dimethylcystamine and Diglycidyl Ethers. Polymers 2018, 10 (6), 687. View Source
